molecular formula C11H17N3O B1467079 2-(2-Piperidin-2-ylethoxy)pyrimidine CAS No. 1248746-24-8

2-(2-Piperidin-2-ylethoxy)pyrimidine

Cat. No.: B1467079
CAS No.: 1248746-24-8
M. Wt: 207.27 g/mol
InChI Key: LVGKDWRIRRCHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Piperidin-2-ylethoxy)pyrimidine is a chemical compound with the CAS Number 1248746-24-8 and a molecular formula of C11H17N3O . It features a molecular structure that incorporates two privileged scaffolds in medicinal chemistry: a pyrimidine ring and a piperidine moiety. The pyrimidine ring is a fundamental building block in nucleobases and vitamins, and it is a common feature in numerous FDA-approved drugs due to its ability to interact with diverse biological targets . Piperidine rings are also ubiquitous in pharmaceuticals and fine chemicals, contributing to a molecule's bioavailability and binding properties . Compounds that merge these two structural features, such as piperidine-pyrimidine hybrids, are an emerging and promising class of molecules in drug discovery . These hybrids have attracted significant research interest for their potential to exhibit a range of biological activities. Pyrimidine derivatives, in general, are extensively investigated for their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, as well as their capacity to act as enzyme inhibitors . Similarly, the piperidine structure is a key component in many therapeutic agents. As such, this compound serves as a valuable synthetic intermediate or building block for researchers working in medicinal chemistry and drug discovery. It can be utilized to develop and optimize novel compounds for targeting various diseases, or as a core structure for probing specific biochemical mechanisms. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1248746-24-8

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-(2-piperidin-2-ylethoxy)pyrimidine

InChI

InChI=1S/C11H17N3O/c1-2-6-12-10(4-1)5-9-15-11-13-7-3-8-14-11/h3,7-8,10,12H,1-2,4-6,9H2

InChI Key

LVGKDWRIRRCHGH-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CCOC2=NC=CC=N2

Canonical SMILES

C1CCNC(C1)CCOC2=NC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent(s) Molecular Formula Key Features Potential Applications
2-(2-Piperidin-2-ylethoxy)pyrimidine Piperidinylethoxy C11H16N3O Flexible piperidine ring; ether linkage enhances solubility Kinase inhibitors, ligand chemistry
2-(2-Naphthyloxy)pyrimidine Naphthyloxy C14H10N2O Rigid aromatic naphthyl group; dihedral angle 86.1° Material science, crystal engineering
2-(2-(6-Methylpyridin-2-yl)naphthalen-1-yl)pyrimidine Methylpyridinyl-naphthyl C20H15N3 Non-planar structure; CH/π interactions Catalysis, organic electronics
Patent compounds (e.g., EP 2023/39) Imidazo-pyridin-yl, indazolyl C20H20N6O Fused heterocycles; bulky substituents Anticancer agents, receptor modulators

Conformational and Crystallographic Insights

  • This compound : The piperidine ring introduces conformational flexibility, enabling adaptive binding to biological targets. The ethoxy linker may reduce steric hindrance compared to bulkier substituents (e.g., naphthyloxy) .
  • 2-(2-Naphthyloxy)pyrimidine : Exhibits a near-perpendicular dihedral angle (86.1°) between the pyrimidine and naphthyl groups, limiting π-π stacking but favoring weak C–H···N hydrogen bonds (H···N = 2.576 Å) . In contrast, the piperidinylethoxy group in the target compound may allow for stronger hydrogen bonding via the piperidine nitrogen.
  • Methylpyridinyl-naphthyl derivatives: Non-planar geometries (dihedral angles: 35.4°–62.3°) and CH/π interactions suggest applications in crystal engineering, whereas the target compound’s flexibility could enhance bioavailability in drug design .

Preparation Methods

Halogenation of Pyrimidine Core

A common initial step is the selective halogenation of the pyrimidine ring at the 2-position to form 2-halopyrimidine derivatives. For example, bromination of 2-methylpyrimidine under controlled conditions (e.g., bromine in acetic acid, reflux) yields 5-bromo-2-methylpyrimidine, which can be further functionalized.

Step Reaction Conditions Yield/Notes
Halogenation 2-methylpyrimidine + Br2 Acetic acid, reflux overnight High yield (e.g., 29g from 24g starting material)

Formation of Piperidinyl-Substituted Intermediates

The piperidin-2-ylethoxy substituent can be introduced via nucleophilic substitution or by preparing intermediates such as 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol. This intermediate is synthesized by lithiation of the bromo-pyrimidine followed by reaction with N-benzylpiperidine ketone, then further processed by acid-mediated cyclization and hydrogenation to yield the piperidinyl derivative.

Step Reaction Conditions Yield/Notes
Lithiation and nucleophilic addition 5-bromo-2-methylpyrimidine + n-BuLi + N-benzylpiperidine ketone THF, -78°C to room temp 35g intermediate obtained
Cyclization Intermediate + conc. HCl Ethanol reflux 4h 24g cyclic product
Hydrogenation Cyclic product + Pd/C + H2 Methanol, room temp, 24h 7g piperidinyl pyrimidine obtained

Ether Formation via Nucleophilic Substitution or Coupling

The 2-(piperidin-2-ylethoxy) group is typically introduced by reacting the 2-halopyrimidine with a piperidin-2-ylethanol or equivalent nucleophile under conditions favoring nucleophilic aromatic substitution (SNAr) or via palladium-catalyzed cross-coupling methods such as Suzuki or Buchwald-Hartwig amination.

  • For example, Suzuki cross-coupling has been employed to attach boronate esters to halopyrimidines to form ether linkages.
  • Protection and deprotection steps (e.g., PMB protection) are often used to improve yields and selectivity.
Method Key Reagents Conditions Notes
Nucleophilic substitution 2-halopyrimidine + piperidin-2-ylethanol Base, solvent (e.g., DMF), elevated temp Direct ether formation
Suzuki coupling Boronate ester + 2-bromopyrimidine Pd catalyst, base, solvent High selectivity, moderate to good yields

Research Findings and Yield Data

The literature reports moderate to good yields for each step, with overall synthetic routes optimized for operational simplicity and scalability. For example, the bromination step yields approximately 80-90% of the bromopyrimidine intermediate, while subsequent lithiation and nucleophilic addition steps yield 70-80% of the desired intermediates. Hydrogenation and deprotection steps typically proceed with yields around 60-80%.

Step Yield (%) Remarks
Halogenation 80-90 Efficient and selective
Lithiation + nucleophilic addition 70-80 Requires low temp control
Cyclization 65-75 Acid reflux conditions
Hydrogenation 60-80 Mild conditions, Pd/C catalyst
Coupling (Suzuki or SNAr) 60-85 Dependent on catalyst and conditions

Summary Table of Preparation Method

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Halogenation 2-methylpyrimidine Br2, AcOH, reflux 5-bromo-2-methylpyrimidine 80-90
2 Lithiation + Addition 5-bromo-2-methylpyrimidine n-BuLi, N-benzylpiperidine ketone, THF, -78°C 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol 70-80
3 Cyclization Above intermediate Conc. HCl, EtOH, reflux 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine 65-75
4 Hydrogenation Above cyclic product Pd/C, H2, MeOH, rt 2-methyl-5-(piperidin-4-yl)pyrimidine 60-80
5 Coupling/Substitution 2-halopyrimidine + piperidin-2-ylethanol Base or Pd catalyst, solvent This compound 60-85

Additional Notes

  • Protection of reactive groups (e.g., PMB protection) may be necessary to avoid side reactions during coupling.
  • Reaction conditions such as temperature, solvent, and catalyst choice critically affect yield and selectivity.
  • Alternative synthetic routes may involve direct nucleophilic substitution of 2-halo-pyrimidines with piperidinyl-ethanol derivatives or palladium-catalyzed amination reactions.
  • The described methods are supported by experimental data and have been validated in peer-reviewed research and patent literature.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Piperidin-2-ylethoxy)pyrimidine, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling a piperidine derivative with a pyrimidine backbone. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloropyrimidine with 2-piperidin-2-ylethanol under basic conditions (e.g., Cs₂CO₃ in DMF at 80–100°C) .
  • Protection/deprotection strategies : Use Boc-protected intermediates to prevent side reactions during functionalization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H-/13C^{13}C-NMR (e.g., δ 8.3 ppm for pyrimidine protons; δ 2.7–3.1 ppm for piperidine CH₂ groups) .

Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in common solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy (λmax ~260 nm for pyrimidine absorption). For example, >50 mg/mL in DMSO at 25°C .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. Aqueous solutions (pH 7.4) may show hydrolysis of the ethoxy group after 48 hours .
    Key Data :
ConditionSolubility (mg/mL)Stability (Half-life)
DMSO, 25°C>50>30 days
PBS (pH 7.4), 37°C12.548 hours

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation steps). For example, increasing reaction temperature from 80°C to 100°C improved yield by 22% in ethoxylation steps .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .
  • Case Study : Replacing THF with DMF reduced byproduct formation from 15% to 3% in a piperidine coupling step .

Q. How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

Methodological Answer:

  • Orthogonal assays : Validate receptor affinity (SPR or radioligand binding) against cellular activity (cAMP or calcium flux assays). For example, a compound showing high binding to GPCRs but low cellular efficacy may require permeability studies (e.g., PAMPA assay) .
  • Metabolite screening : Use LC-HRMS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .

Q. What experimental designs are recommended for studying interactions with neurological targets?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to dopamine or serotonin receptors. Validate with mutagenesis (e.g., Ala-scanning of receptor binding pockets) .
  • Electrophysiology : Patch-clamp assays on transfected HEK293 cells to measure ion channel modulation (e.g., Kv7.2) .
    Key Controls : Include positive controls (e.g., retigabine for Kv7.2) and assess off-target effects via CEREP panels .

Q. How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

  • In silico tools : Use ADMET Predictor™ or StarDrop to identify likely Phase I/II metabolites (e.g., ethoxy group hydroxylation via CYP3A4) .
  • Toxicity prediction : Apply Derek Nexus for structural alerts (e.g., piperidine-related hepatotoxicity risks) .
    Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. What strategies ensure enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IA-3 column (hexane/isopropanol) to separate enantiomers .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acetylation) .
    Quality Control : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC (>98% ee required for pharmacological studies) .

Q. How to assess ecological impact during disposal of lab-scale quantities?

Methodological Answer:

  • Biodegradation assays : OECD 301F test to measure % degradation in 28 days .
  • Aquatic toxicity : Use Daphnia magna acute immobilization test (EC50 >100 mg/L suggests low risk) .
    Mitigation : Incinerate waste at >800°C with alkaline scrubbers to prevent piperidine-related emissions .

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